molecular formula C12H6F4O B6374112 3-Fluoro-4-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1261893-92-8

3-Fluoro-4-(2,4,6-trifluorophenyl)phenol, 95%

Cat. No.: B6374112
CAS No.: 1261893-92-8
M. Wt: 242.17 g/mol
InChI Key: IMZUQNOLFSIEPZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2,4,6-trifluorophenyl)phenol (95%) is a phenolic compound that has been widely used in the synthesis of a variety of organic compounds, particularly for its ability to act as a leaving group in substitution reactions. It is also known as 3-Fluoro-4-(trifluoromethyl)phenol, 3-Fluoro-4-(trifluoromethoxy)phenol and 3-Fluoro-4-(trifluoromethyl)phenoxide and is commercially available as a 95% solution in ethanol.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2,4,6-trifluorophenyl)phenol (95%) is based on its ability to act as a leaving group in substitution reactions. When reacted with a nucleophile, such as a hydroxide ion, the fluorine atom of the phenol is displaced, resulting in the formation of a new compound. This reaction is known as a nucleophilic substitution reaction and is the basis for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
3-Fluoro-4-(2,4,6-trifluorophenyl)phenol (95%) has not been studied for its biochemical and physiological effects in humans. However, it has been used in the synthesis of a variety of pharmaceuticals and agrochemicals and it is possible that it may have an effect on the human body. Therefore, further research is needed to determine the biochemical and physiological effects of 3-Fluoro-4-(2,4,6-trifluorophenyl)phenol (95%).

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-4-(2,4,6-trifluorophenyl)phenol (95%) for laboratory experiments is its ability to act as a leaving group in substitution reactions, which allows for the synthesis of a wide range of organic compounds. Additionally, it is commercially available as a 95% solution in ethanol, which makes it easy to use in laboratory experiments.
The main limitation of using 3-Fluoro-4-(2,4,6-trifluorophenyl)phenol (95%) is that it is a highly reactive compound and can be dangerous if handled improperly. Additionally, it is a relatively expensive compound and may not be suitable for all laboratory experiments due to its cost.

Future Directions

Future research on 3-Fluoro-4-(2,4,6-trifluorophenyl)phenol (95%) could focus on further understanding its biochemical and physiological effects on humans. Additionally, further research could be conducted on its potential applications in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Furthermore, research could be conducted on the development of more efficient and cost-effective methods for its synthesis. Finally, research could be conducted on the development of safer methods for handling and storing 3-Fluoro-4-(2,4,6-trifluorophenyl)phenol (95%).

Synthesis Methods

The synthesis of 3-Fluoro-4-(2,4,6-trifluorophenyl)phenol (95%) is usually performed by the reaction of 2,4,6-trifluorophenol with fluorine gas in the presence of an aqueous acid. The reaction is carried out at low temperatures (below 0°C) and is generally completed within 1 to 2 hours. The reaction proceeds via a nucleophilic substitution reaction, with the fluorine atom of the fluorine gas acting as the nucleophile and displacing the hydroxyl group of the phenol to form the desired product. The reaction can be monitored by TLC and the product can be isolated by column chromatography.

Scientific Research Applications

3-Fluoro-4-(2,4,6-trifluorophenyl)phenol (95%) has been used in a variety of scientific research applications, including in the synthesis of a wide range of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in the synthesis of organic compounds, such as amides and esters. Furthermore, it has been used in the synthesis of a variety of fluorinated compounds, such as fluoroalkanes, fluoroalkenes, and fluoroarenes.

Properties

IUPAC Name

3-fluoro-4-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O/c13-6-3-10(15)12(11(16)4-6)8-2-1-7(17)5-9(8)14/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZUQNOLFSIEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684347
Record name 2,2',4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-92-8
Record name 2,2',4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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